N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are significant in various fields due to their diverse biological and chemical properties
Properties
Molecular Formula |
C16H19NO2S2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C16H19NO2S2/c1-20-8-7-15(18)10-17-16(19)13-4-2-12(3-5-13)14-6-9-21-11-14/h2-6,9,11,15,18H,7-8,10H2,1H3,(H,17,19) |
InChI Key |
PMZQDTWXNAICAT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining traction due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity.
2,3-dimethoxybenzamide: Exhibits antioxidant properties.
3-acetoxy-2-methylbenzamide: Also known for its antioxidant activity.
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(thiophen-3-yl)benzamide stands out due to its unique combination of a thiophene ring and a benzamide structure, which may confer distinct biological and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
